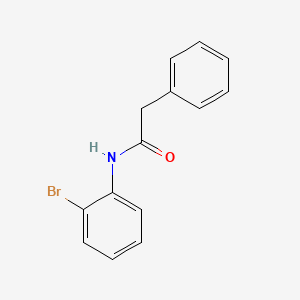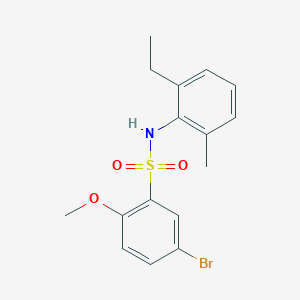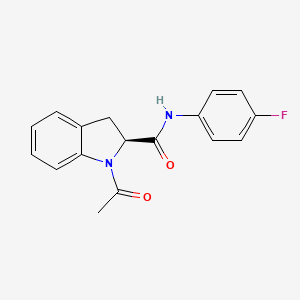
N-(2-bromophenyl)-2-phenylacetamide
Overview
Description
N-(2-bromophenyl)-2-phenylacetamide, also known as Brompheniramine, is a chemical compound that belongs to the class of antihistamines. It is widely used in the pharmaceutical industry for the treatment of allergic reactions and symptoms, such as sneezing, itching, and runny nose. The compound has gained significant attention due to its potential therapeutic benefits and has been extensively studied in scientific research.
Scientific Research Applications
Antibacterial Activity : A study synthesized N-(2-bromophenyl)-2-phenylacetamide derivatives to evaluate their antibacterial activity against Gram-negative and Gram-positive bacteria, including drug-resistant clinical isolates. Moderate antibacterial activity was observed (Aswathy et al., 2017).
Anticonvulsant and Antidepressant Activity : Some derivatives of this compound were found to have significant anticonvulsant and antidepressant activities. These derivatives were effective in reducing immobility times in mice during the forced swimming test, suggesting potential applications in mental health treatment (Xie et al., 2013).
Molecular Conformations and Assembly : The molecular conformations and supramolecular assembly of various this compound derivatives have been studied. These studies aid in understanding the chemical and physical properties of these compounds, which is crucial for their potential applications in materials science and drug development (Nayak et al., 2014).
Analgesic and Anti-inflammatory Activities : this compound derivatives were evaluated for their analgesic and anti-inflammatory properties. Some compounds showed significant activities comparable to standard drugs, indicating their potential use in pain and inflammation management (Gopa et al., 2001).
Antifungal and Antibiofilm Activities : A study focused on the antifungal and antibiofilm activities of 2-bromo-N-phenylacetamide against Cryptococcus neoformans. The compound exhibited potent inhibitory effects, suggesting its potential as a treatment for fungal infections and in preventing biofilm formation on medical devices (De Melo et al., 2020).
Electrochemical Applications : The electrochemical reduction of this compound at glassy carbon cathodes has been studied. This research contributes to the understanding of electrochemical properties of these compounds, which could have implications in electrochemistry and materials science (Petro et al., 2019).
properties
IUPAC Name |
N-(2-bromophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWHBVECBOVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644665.png)
![N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7644670.png)
![2-(4-fluorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644673.png)
![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)
![3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7644709.png)
![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)
![N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide](/img/structure/B7644716.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)

![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)

![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)